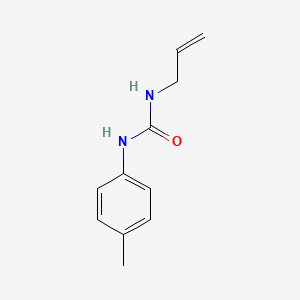

1-Allyl-3-(P-tolyl)urea

Description

Significance of Urea (B33335) Derivatives in Contemporary Organic and Material Sciences

The urea functional group is a cornerstone in modern chemistry, tracing its significance back to Friedrich Wöhler's synthesis of urea in 1828, an event that marked a pivotal moment in the history of organic chemistry. nih.gov Urea derivatives are organic compounds with the general formula CO(NH₂)₂ where one or more hydrogen atoms are replaced by other organic groups. wikipedia.org These compounds are integral to a vast array of applications, spanning pharmaceuticals, agrochemicals, and materials science. mdpi.com

In medicinal chemistry and drug discovery, the urea moiety is prized for its ability to form multiple, stable hydrogen bonds with biological targets like proteins and enzymes. nih.govresearchgate.net This interaction is crucial for modulating drug potency and selectivity. nih.gov Consequently, urea derivatives are found in a wide range of clinically approved drugs, including anticancer, antiviral, and anti-HIV agents. nih.govmdpi.com The structural rigidity and hydrogen bonding capability of the urea group can enhance drug-target interactions, improve pharmacokinetic properties, and increase aqueous solubility. researchgate.net

Beyond medicine, urea derivatives are fundamental in materials science. Their capacity for strong and directional hydrogen bonding makes them excellent building blocks for creating supramolecular structures. researchgate.net These self-assembling systems include supramolecular polymers, gels, and capsules. researchgate.netnih.gov The predictable association patterns of urea groups allow for the design of functional materials with tunable properties. researchgate.netrsc.org For example, they are explored as media for the preparation of metal-organic frameworks (MOFs) and in the development of resins and dyes. nih.govrsc.org

Structural Context of N,N'-Disubstituted Ureas in Advanced Chemical Synthesis

N,N'-disubstituted ureas, which have one substituent on each nitrogen atom of the urea core, represent a particularly important subclass. ijrpc.com 1-Allyl-3-(p-tolyl)urea is an example of an unsymmetrical N,N'-disubstituted urea, as the two nitrogen atoms bear different groups (an allyl group and a p-tolyl group).

The synthesis of these compounds is a significant focus in organic chemistry. mdpi.com Traditional methods often involve the reaction of an amine with an isocyanate. nih.govnih.gov For an unsymmetrical urea like this compound, this would typically involve reacting allylamine (B125299) with p-tolyl isocyanate. While effective, these methods can require the handling of hazardous reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com To address these safety concerns, modern synthetic chemistry has pursued alternative, safer routes. These include the use of phosgene substitutes like N,N'-carbonyldiimidazole (CDI) or developing catalytic methods that avoid toxic reagents altogether. nih.gov

Recent advancements include metal-free approaches utilizing hypervalent iodine reagents to mediate the coupling of amines and amides. mdpi.com Other innovative strategies involve the oxidative carbonylation of amines using carbon monoxide in the presence of a transition-metal catalyst, which can sometimes be recycled electrochemically for a more environmentally friendly process. acs.org The development of these advanced synthetic methodologies is crucial for accessing complex and functionally diverse N,N'-disubstituted ureas for various applications, including their use as precursors for heterocyclic compounds like imidazolidin-2-ones, which are valuable in medicinal chemistry. nih.govtandfonline.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-allyl-3-(p-tolyl)thiourea |

| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea |

| Allylamine |

| Carbon monoxide |

| Imidazolidin-2-ones |

| N,N'-Carbonyldiimidazole (CDI) |

| p-tolyl isocyanate |

| Phosgene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-prop-2-enylurea |

InChI |

InChI=1S/C11H14N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,12,13,14) |

InChI Key |

AWQSYFZTDCPLNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC=C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 1 Allyl 3 P Tolyl Urea and Analogs

Mechanistic Pathways of Urea (B33335) Formation Reactions

The synthesis of unsymmetrical ureas, such as 1-Allyl-3-(P-tolyl)urea, can be achieved through several mechanistic pathways, most of which involve the generation of a reactive isocyanate intermediate.

One of the most direct and widely employed methods for urea formation is the reaction of an isocyanate with an amine. commonorganicchemistry.comresearchgate.net In the context of this compound, this would involve the reaction of p-tolyl isocyanate with allylamine (B125299). The mechanism is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically efficient and proceeds without the need for a catalyst or base. commonorganicchemistry.com

Isocyanates themselves can be generated in situ from various precursors. For instance, the Hofmann rearrangement of primary amides in the presence of a source of ammonia (B1221849) can lead to N-substituted ureas through an isocyanate intermediate. organic-chemistry.org Similarly, the Curtius rearrangement of acyl azides, derived from carboxylic acids, also proceeds through an isocyanate that can be trapped by an amine to form a urea. organic-chemistry.org Another approach involves the dehydration of a carbamic acid intermediate, formed from an arylamine and carbon dioxide, to yield the corresponding isocyanate. organic-chemistry.org

Alternative reagents to the highly toxic phosgene (B1210022), such as triphosgene (B27547) and carbonyldiimidazole (CDI), can also be used to facilitate urea synthesis. commonorganicchemistry.com These reagents react with an amine to form a reactive intermediate that is then attacked by a second amine to furnish the urea. The order of addition of the amines is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com Furthermore, palladium-catalyzed carbonylation of azides in the presence of amines offers a pathway to unsymmetrical ureas. organic-chemistry.org

| Precursor | Key Intermediate | Reaction Name/Type | Final Step |

| Primary Amide | Isocyanate | Hofmann Rearrangement | Nucleophilic addition of amine |

| Acyl Azide | Isocyanate | Curtius Rearrangement | Nucleophilic addition of amine |

| Arylamine + CO2 | Carbamic Acid/Isocyanate | Dehydration | Nucleophilic addition of amine |

| Amine + Triphosgene | Phosgene/Chloroformate | Nucleophilic Acyl Substitution | Reaction with second amine |

| Amine + CDI | Imidazolium Carbamate | Nucleophilic Acyl Substitution | Reaction with second amine |

| Azide + CO | (Unspecified) | Palladium-Catalyzed Carbonylation | Reaction with amine |

Role of Key Intermediates in Urea-Based Transformations

The isocyanate group is a central intermediate in many urea synthesis routes. beilstein-journals.org Its high reactivity towards nucleophiles, particularly amines, drives the formation of the urea linkage. The isocyanate itself can be accessed through various transformations, including the Staudinger–aza-Wittig reaction, where an iminophosphorane intermediate reacts with carbon dioxide. beilstein-journals.org

In transition metal-catalyzed reactions, different intermediates play a crucial role. For example, in a copper-catalyzed synthesis of ureas from isocyanides and O-benzoyl hydroxylamines, an aminocopper intermediate is proposed. This species is formed via oxidative addition of the copper(I) salt. Subsequent insertion of the isocyanide into the copper-nitrogen or copper-oxygen bond leads to a new copper species, which then undergoes reductive elimination to form an imidate that rearranges to the final urea product. nih.gov

Iminophosphoranes are versatile intermediates that are not only precursors to isocyanates but can also be involved in the synthesis of various heterocyclic compounds. beilstein-journals.org The choice of reaction conditions and reagents can direct the reactivity of these intermediates towards the desired products.

Intramolecular Cyclization Mechanisms of Allylic Ureas

The presence of an allyl group in molecules like this compound opens up pathways for intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as imidazolidin-2-ones.

Gold(I) catalysts have been shown to be effective in promoting the intramolecular hydroamination of N-allylic,N'-aryl ureas. duke.edu This reaction proceeds via a 5-exo cyclization pathway. The proposed mechanism involves the coordination of the gold(I) catalyst to the alkene of the allyl group, which activates it for nucleophilic attack by the urea nitrogen. This intramolecular attack leads to the formation of a five-membered ring. For N-allylic ureas with substituents on the allyl group, this cyclization can proceed with high diastereoselectivity. duke.edu

Another example of intramolecular cyclization is the electrochemical selenylation-induced annulation of alkenyl ureas. researchgate.net This method allows for the synthesis of cyclic isoureas. Mechanistic studies suggest that this transformation likely proceeds through a cationic pathway rather than a radical one. The reaction is initiated by the electrochemical generation of a reactive selenium species that reacts with the alkene, followed by intramolecular attack of the urea oxygen or nitrogen to form the cyclic product.

The propensity for intramolecular cyclization is a known side reaction in peptide synthesis, particularly for residues like asparagine, which can cyclize to form succinimide (B58015) derivatives. researchgate.net The mechanism involves the deprotonation of a backbone amide followed by nucleophilic attack on the side chain carbonyl. A similar process can be envisaged for certain urea derivatives under specific pH conditions.

| Reaction Type | Catalyst/Promoter | Key Mechanistic Step | Product |

| Intramolecular Hydroamination | Gold(I) Complex | 5-exo cyclization | Imidazolidin-2-one |

| Selenylation-Induced Annulation | Electrochemical | Cationic pathway | Cyclic Isourea |

Sigmatropic Rearrangements and Allyl Group Involvement

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.eduopenochem.org The allyl group in this compound and its analogs can readily participate in such rearrangements, most notably tandfonline.comtandfonline.com-sigmatropic rearrangements like the Claisen and Cope rearrangements. imperial.ac.uk

A relevant analog to the potential rearrangements involving this compound is the Claisen rearrangement of allyl p-tolyl ether. doi.org Theoretical and experimental studies have shown that this reaction proceeds through an asynchronous concerted mechanism. The transition state involves the simultaneous breaking of the O-C(allyl) bond and the formation of the C-C bond at the ortho position of the aromatic ring. doi.org

In the context of ureas, an aza-Claisen rearrangement could occur. For instance, palladium-catalyzed double allylic rearrangements of N-alloc-N-allyl ynamides have been studied, revealing complex catalytic cycles that include Pd(0)-promoted aza-Claisen rearrangements. montana.edu Such rearrangements are powerful tools for carbon-carbon bond formation and can lead to significant molecular complexity.

tandfonline.comresearchgate.net-Sigmatropic rearrangements are another class of pericyclic reactions that can involve allylic systems. wikipedia.org These rearrangements typically involve heteroatoms like sulfur, selenium, or nitrogen. For example, the Sommelet-Hauser rearrangement involves a quaternary ammonium (B1175870) salt with an allylic group. wikipedia.org While less common for ureas, under specific conditions that generate a suitable ylide or related intermediate, the allyl group could potentially participate in a tandfonline.comresearchgate.net-sigmatropic shift.

| Rearrangement Type | General Substrate | Key Feature |

| tandfonline.comtandfonline.com Claisen | Allyl Aryl Ether/Vinyl Ether | Formation of a C-C bond and a carbonyl or dienone. imperial.ac.uknih.gov |

| tandfonline.comtandfonline.com Cope | 1,5-Diene | Rearrangement of the carbon skeleton. openochem.org |

| tandfonline.comresearchgate.net Wittig/Sommelet-Hauser | Allylic Ether Carbanion/Ammonium Ylide | Involves a five-membered ring transition state. wikipedia.org |

Proton Transfer Processes in Functional Urea Systems

Proton transfer is a fundamental process in chemistry and biology, and the urea moiety can actively participate in such events. The amide-like protons of the urea group can be exchanged, and the carbonyl oxygen can be protonated.

Studies on aqueous urea solutions have shown that proton exchange between urea and water is both acid and base catalyzed. researchgate.net This indicates that the rate of proton transfer is dependent on the pH of the medium. At neutral pH, the exchange rate is minimal. researchgate.net

Ultrafast proton transfer has been observed in ionized urea dimers in aqueous solution using X-ray absorption spectroscopy. researchgate.net This highlights the intrinsic ability of the urea structure to facilitate proton movement following an ionization event. The addition of urea to aqueous amine solutions has also been shown to significantly affect the existing proton-transfer reactions. tandfonline.com

In biological systems, proton transfer involving urea is crucial for the function of certain channels. For example, the proton-gated urea channel from Helicobacter pylori (HpUreI) is essential for the bacterium's survival in the acidic environment of the stomach. nih.gov The channel's gating mechanism is dependent on the protonation of specific amino acid residues in the periplasmic region, which likely induces conformational changes that open the channel to urea transport. nih.govnih.gov This demonstrates a sophisticated biological system where proton transfer directly controls the function of a urea-related process.

| System | Observation | Method |

| Aqueous Urea Solution | Acid and base catalyzed proton exchange. researchgate.net | NMR Spectroscopy |

| Ionized Urea Dimers | Femtosecond proton transfer. researchgate.net | X-ray Absorption Spectroscopy |

| Urea-Amine-Water System | Urea affects proton-transfer reaction. tandfonline.com | Raman and Ultrasonic Relaxation Spectroscopy |

| H. pylori Urea Channel | Proton gating mechanism controls urea transport. nih.govnih.gov | Mutagenesis, X-ray Crystallography |

Coordination Chemistry of 1 Allyl 3 P Tolyl Urea and Its Analogs

Metal-Ligand Interactions in Urea (B33335) and Thiourea (B124793) Complexes

Urea and thiourea derivatives are ambidentate ligands, possessing multiple potential donor atoms—the oxygen or sulfur atom of the carbonyl or thiocarbonyl group, respectively, and the nitrogen atoms of the amino groups. The mode of coordination is influenced by several factors, including the nature of the metal ion, the substituents on the urea or thiourea backbone, and the reaction conditions.

In the majority of urea complexes, coordination occurs through the carbonyl oxygen atom. This is attributed to the higher electronegativity of oxygen and its greater Lewis basicity compared to the nitrogen atoms. Upon coordination via the oxygen atom, a noticeable shift in the infrared (IR) spectrum is observed. The C=O stretching vibration, typically found around 1680 cm⁻¹ in the free ligand, shifts to a lower frequency (1600-1650 cm⁻¹) in the complex. This shift is indicative of the weakening of the C=O double bond due to the donation of electron density to the metal center. Conversely, the C-N stretching vibration often shifts to a higher frequency, suggesting an increase in the C-N bond order.

Coordination through the nitrogen atoms is less common but has been observed, particularly with soft metal ions or in specific steric environments. When nitrogen-to-metal bonding occurs, the N-H stretching frequencies in the IR spectrum shift to lower values, while the C=O stretching vibration shifts to a higher frequency, around 1700 cm⁻¹.

Thiourea and its derivatives predominantly coordinate to metal ions through the sulfur atom. The "soft" nature of sulfur makes it a preferred donor for "soft" metal ions according to the Hard and Soft Acids and Bases (HSAB) theory. This S-coordination is evidenced in the IR spectrum by a decrease in the frequency of the C=S stretching vibration and an increase in the C-N stretching frequency.

Chelation Modes and Structural Characterization of Coordination Compounds

Substituted ureas and thioureas can act as monodentate or bidentate ligands, leading to a variety of coordination geometries. While simple urea and thiourea typically act as monodentate ligands, appropriately substituted derivatives can form stable chelate rings.

Monodentate Coordination: As discussed, this is the most common mode, with coordination occurring through the oxygen or sulfur atom.

Bidentate (Chelating) Coordination: For a urea or thiourea derivative to act as a bidentate ligand, a second coordinating group must be present in a suitable position to form a stable chelate ring with the metal ion. In the case of 1-Allyl-3-(P-tolyl)urea, the allyl group's double bond or the tolyl group's aromatic ring could potentially interact with the metal center, although this is less common for simple allyl and aryl groups in this context. More typically, bidentate coordination in urea derivatives involves substituents with additional donor atoms (e.g., a pyridyl group). For instance, N-(2-pyridylmethyl)urea can chelate to a metal center through the pyridyl nitrogen and a deprotonated urea nitrogen, forming a stable five-membered ring.

Below is a table summarizing typical bond lengths in metal-urea complexes, derived from crystallographic data of analogous compounds.

| Bond | Typical Bond Length (Å) | Complex Example |

| M-O (urea) | 2.0 - 2.4 | [Ni(urea)₆]²⁺ |

| M-N (urea) | 2.1 - 2.3 | [Co(en)₂(N-(2-pyridylmethyl)ureato)]²⁺ |

| C=O | 1.25 - 1.28 | [Ni(urea)₆]²⁺ |

| C-N | 1.33 - 1.36 | [Ni(urea)₆]²⁺ |

Influence of Substituent Effects on Coordination Geometry and Stability

The electronic and steric properties of the substituents on the urea or thiourea framework play a critical role in determining the coordination geometry and the stability of the resulting metal complexes. In this compound, the allyl and p-tolyl groups exert distinct influences.

Electronic Effects: The p-tolyl group, with its methyl substituent, is weakly electron-donating. This increases the electron density on the urea backbone, potentially enhancing the Lewis basicity of the donor atoms (oxygen and nitrogen) and leading to stronger metal-ligand bonds. In contrast, electron-withdrawing substituents on the aryl ring would decrease the basicity of the donor atoms, generally resulting in weaker coordination and lower complex stability. Studies on substituted benzoylthioureas have shown that electron-donating groups on the benzoyl ring enhance the stability of the corresponding metal complexes.

Steric Effects: The bulkiness of the substituents can significantly influence the coordination geometry. The allyl and p-tolyl groups in this compound introduce moderate steric hindrance. This steric bulk can affect the number of ligands that can coordinate to a metal center and can also influence the preferred coordination geometry. For instance, bulky substituents may favor complexes with lower coordination numbers. In some cases, steric strain can lead to distortions from ideal geometries (e.g., from tetrahedral to distorted tetrahedral). Studies on N,N'-disubstituted thioureas have demonstrated that increasing the steric bulk of the substituents can influence the solid-state packing and the resulting coordination polymer structures.

The interplay of electronic and steric effects is crucial. For example, while an electron-donating group might be expected to increase complex stability, if it is also very bulky, the steric hindrance may destabilize the complex, overriding the favorable electronic effect. The table below summarizes the expected influence of different types of substituents on the properties of urea/thiourea metal complexes.

| Substituent Property | Effect on Ligand | Expected Impact on Metal Complex |

| Electron-donating (e.g., -CH₃, -OCH₃) | Increases electron density on donor atoms | Increased stability, stronger metal-ligand bonds |

| Electron-withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density on donor atoms | Decreased stability, weaker metal-ligand bonds |

| Sterically bulky (e.g., -C(CH₃)₃) | Increases steric hindrance around donor atoms | Lower coordination numbers, distorted geometries |

| Presence of additional donor atoms | Allows for chelation | Formation of stable chelate rings, higher stability |

Supramolecular Chemistry of 1 Allyl 3 P Tolyl Urea Architectures

Principles of Self-Assembly in Urea-Containing Molecular Systems

The self-assembly of urea-based molecules is primarily driven by a combination of directional hydrogen bonds and other non-covalent interactions, leading to the formation of ordered, hierarchical structures. The urea (B33335) moiety, characterized by a planar carbonyl group flanked by two amine groups, is an exceptional functional group for creating supramolecular architectures. nih.gov This unique structure possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), enabling it to form strong, directional interactions. nih.gov

The process of self-assembly in systems like 1-Allyl-3-(P-tolyl)urea is governed by several key principles:

Directional Hydrogen Bonding: The N-H and C=O groups of the urea core are predisposed to form highly directional N-H···O=C hydrogen bonds, which act as the primary organizing force.

Synergistic Non-Covalent Interactions: While hydrogen bonding is dominant, other interactions such as π-π stacking, van der Waals forces, and CH-π interactions play a crucial synergistic role. nih.gov In this compound, the p-tolyl group provides a platform for aromatic π-π stacking, which significantly contributes to the stability of the resulting assembly. nih.gov

Hierarchical Organization: The initial formation of hydrogen-bonded chains or tapes serves as a primary structure, which then organizes into more complex secondary and tertiary structures, such as fibers, ribbons, helices, or lamellar sheets. nih.gov This hierarchical process can lead to the formation of functional soft materials like supramolecular gels. nih.gov

These principles allow for the programmed assembly of urea derivatives into a variety of nanostructures. By modifying the peripheral groups, such as the allyl and p-tolyl substituents, it is possible to fine-tune the intermolecular interactions and thus control the resulting supramolecular morphology.

Hydrogen Bonding Networks and Their Structural Implications

The structural foundation of supramolecular architectures derived from N,N'-disubstituted ureas like this compound is the extensive network of intermolecular hydrogen bonds. The urea functional group facilitates the formation of a highly robust and common supramolecular synthon, where each urea molecule is linked to two neighbors via a pair of N-H···O=C hydrogen bonds.

This interaction typically leads to the formation of a characteristic one-dimensional, bifurcated hydrogen-bonded ribbon or "tape" motif, often referred to as the α-network. researchgate.netfigshare.com In this arrangement, the urea molecules form a head-to-tail chain, creating a planar tape structure. The reliability of this synthon makes aryl ureas predictable components in crystal engineering.

In the case of this compound, the hydrogen bonding network is further influenced by its substituents:

The Urea Tape (α-Network): The primary structural motif is the N-H···O hydrogen-bonded chain. In many diaryl urea crystal structures, the N···O distances in these tapes are typically in the range of 2.87 to 2.99 Å. researchgate.net

Influence of Aryl Groups: The p-tolyl group plays a significant role beyond simple steric effects. It can engage in π-π stacking interactions with adjacent molecules, helping to organize the one-dimensional tapes into two-dimensional sheets or three-dimensional lattices. nih.gov The electronic nature of the aryl substituent can also impact the hydrogen bonding. Electron-donating groups, like the methyl group on the tolyl ring, can subtly influence the acidity of the N-H protons and the basicity of the carbonyl oxygen.

Conformational Effects: The conformation of the molecule, specifically the dihedral angle between the urea plane and the phenyl ring, is a critical factor. In many diaryl urea structures that form the classic tape motif, the phenyl rings are twisted out of the urea plane. researchgate.net In contrast, planar conformations can sometimes lead to alternative hydrogen-bonding patterns where the urea N-H groups interact with other acceptors, such as solvent molecules, if present. researchgate.net

The combination of the strong, directional urea tape and weaker, less directional interactions like π-π stacking and van der Waals forces dictates the final crystal packing and the macroscopic properties of the material.

Table 1: Typical Hydrogen Bond Geometries in Aryl Urea Networks

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|

| Urea α-Network | N-H···O=C | 2.8 - 3.1 | The primary bifurcated hydrogen bond that forms one-dimensional tapes. |

| Stacking Interaction | C···C (Aromatic Rings) | 3.4 - 3.8 | Face-to-face or edge-to-face π-π stacking between p-tolyl groups. |

| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | Interactions involving aromatic or alkyl C-H donors and urea carbonyl acceptors. |

Note: The data in this table are representative values for aryl urea systems and are not specific experimental values for this compound.

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org The urea functionality is a powerful binding motif in the design of synthetic neutral receptors, particularly for anions, due to its pre-organized hydrogen bond donors.

The two polarized N-H groups of a urea moiety can form a "binding cleft" that is complementary to various guest species. In a molecule like this compound, the urea core is the primary site for guest interaction.

Key aspects of molecular recognition involving urea-based systems include:

Anion Recognition: Urea-based hosts are particularly effective at binding anions. The two parallel N-H donors can chelate spherical anions (like halides) or form bidentate hydrogen bonds with the oxygen atoms of oxoanions such as dihydrogen phosphate (B84403) or carboxylates. nih.govacs.org The strength of this binding is influenced by the acidity of the N-H protons, which is increased by the presence of electron-withdrawing aryl groups.

Neutral Guest Binding: While less common, urea groups can also participate in the binding of neutral organic molecules, often in concert with other interactions. The formation of a well-defined cavity, potentially involving multiple urea molecules, allows for size- and shape-selective binding driven by hydrogen bonds and hydrophobic effects.

The efficiency of a urea-based host is often quantified by its association constant (Ka) with a given guest. For example, some cleft-like receptors with multiple urea sites have shown high association constants for anions like chloride (Ka ≈ 10³ M⁻¹) and dihydrogen phosphate (Ka ≈ 10⁷ M⁻²) in organic solvents. researchgate.net Charge-neutral cages composed of multiple urea units have achieved strong sulfate (B86663) affinities (Ka up to 9000 M⁻¹) even in water, demonstrating the power of cumulative, well-organized hydrogen bonds. chemrxiv.org

Table 2: Interaction Energies for Common Non-Covalent Bonds in Molecular Recognition

| Interaction Type | Example System | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Urea N-H···O=C | -3 to -10 |

| π-π Stacking | Benzene-Benzene | -1 to -3 |

| CH-π Interaction | Methane-Benzene | -0.5 to -1.5 |

| OH-π Interaction | Water-Benzene | -1.0 to -2.0 |

Source: Adapted from studies on non-bonded π interactions in diaryl ureas. mdpi.com These are generalized energies and can vary significantly based on molecular geometry and environment.

Derivatization and Chemical Transformations of the 1 Allyl 3 P Tolyl Urea Skeleton

Functionalization of the Allyl Moiety

The allyl group's carbon-carbon double bond is a prime site for a variety of addition reactions. These transformations can introduce new functional groups and extend the molecular framework.

Thiol-Ene "Click" Reaction : The thiol-ene reaction is an efficient and high-yield method for functionalizing alkenes under mild conditions, often initiated by radicals or UV light. rsc.orgresearchgate.netrsc.org This "click chemistry" approach allows for the anti-Markovnikov addition of a thiol (R-SH) across the double bond of the allyl group in 1-Allyl-3-(P-tolyl)urea. wikipedia.org This reaction is highly versatile, enabling the attachment of a wide array of moieties depending on the structure of the thiol used. Electron-rich alkenes, such as the allyl group, are known to be highly reactive in these transformations. wikipedia.org

Epoxidation : The double bond can be converted into an epoxide, a highly useful three-membered cyclic ether intermediate. researchgate.net This transformation is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org A greener chemo-enzymatic method utilizing an immobilized lipase and urea-hydrogen peroxide (UHP) in an organic solvent can also be employed, offering high yields and minimizing aqueous workup. rsc.org The resulting epoxide is a versatile precursor for further reactions, as its ring can be opened by various nucleophiles to introduce di-functionalized structures. nih.gov

Other Addition Reactions : The allyl group is also susceptible to other classic alkene transformations, including dihydroxylation to form a diol, halogenation to introduce vicinal dihalides, and hydroboration-oxidation to yield an anti-Markovnikov alcohol. These reactions provide pathways to introduce a range of oxygen- and halogen-containing functional groups.

Table 1: Representative Functionalization Reactions of Allyl Groups

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Thiol-Ene Reaction | R-SH, Radical Initiator/UV | Thioether | rsc.orgwikipedia.org |

| Epoxidation | m-CPBA or Lipase/UHP | Epoxide | rsc.orgrsc.org |

| Dihydroxylation | OsO4, NMO | Vicinal Diol | N/A |

| Halogenation | Br2 or Cl2 | Vicinal Dihalide | N/A |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol | N/A |

Modifications of the P-tolyl Aromatic Group

The p-tolyl group is amenable to electrophilic aromatic substitution (SEAr), a fundamental reaction class for modifying aromatic rings. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the two substituents already present on the ring: the methyl group and the N-allylurea group.

The N-allylurea substituent (-NH-CO-NH-allyl) acts as an activating group. The nitrogen atom directly attached to the ring has a lone pair of electrons that can be donated into the aromatic system through resonance, increasing the ring's nucleophilicity. vanderbilt.edu Both the urea (B33335) and the methyl groups are ortho-, para-directing. makingmolecules.com Since the methyl group is at the para position relative to the urea, electrophilic attack will be directed to the two equivalent ortho positions relative to the urea group (positions 2 and 6 on the ring).

Nitration : Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO2) can be introduced onto the aromatic ring.

Halogenation : The addition of a halogen (e.g., -Br or -Cl) can be achieved using reagents like Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). masterorganicchemistry.com

Friedel-Crafts Reactions : The ring can undergo Friedel-Crafts alkylation or acylation to form new carbon-carbon bonds, although the urea group's nitrogen atoms may coordinate with the Lewis acid catalyst, potentially complicating the reaction. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 1-Allyl-3-(3-nitro-4-methylphenyl)urea | libretexts.org |

| Bromination | Br2, FeBr3 | Br+ | 1-Allyl-3-(3-bromo-4-methylphenyl)urea | masterorganicchemistry.com |

| Acylation | RCOCl, AlCl3 | RCO+ | 1-Allyl-3-(3-acyl-4-methylphenyl)urea | masterorganicchemistry.com |

Transformations Involving the Urea Linkage for Heterocycle Formation

The urea functional group is a valuable building block for the synthesis of nitrogen-containing heterocycles. By reacting with appropriate bifunctional reagents, the N-C-N core of the urea can be incorporated into various ring systems.

Synthesis of Pyrimidines : The most common strategy for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea or thiourea) with a three-carbon, 1,3-bifunctional component (e.g., a 1,3-diketone or α,β-unsaturated ketone). bu.edu.egresearchgate.net The this compound could serve as the N-C-N component in such cyclocondensation reactions to produce pyrimidine derivatives bearing allyl and p-tolyl substituents. nih.govresearchgate.net

Synthesis of Hydantoins : Hydantoins (imidazolidine-2,4-diones) are another important class of heterocycles that can be synthesized from ureas. wikipedia.org The Biltz hydantoin synthesis involves the condensation of a urea with a 1,2-dicarbonyl compound. nih.gov More recent methods describe the enantioselective synthesis of hydantoins from ureas and glyoxals catalyzed by chiral phosphoric acids. rsc.orgrsc.org These methods could be applied to this compound to generate chiral hydantoin structures.

Intramolecular Cyclization : The presence of the allyl group within the same molecule as the urea linkage opens the possibility for intramolecular cyclization reactions. nih.gov For example, after functionalization of the allyl group to introduce an electrophilic center, one of the urea nitrogens could act as an intramolecular nucleophile to form a five- or six-membered ring.

Formation of Polymeric and Oligomeric Urea-Based Structures

The reactive handles on this compound allow it to serve as a monomer for the synthesis of functional polymers.

Polymerization of the Allyl Group : The allyl group can undergo polymerization, typically through radical mechanisms. However, the direct polymerization of allyl monomers can sometimes be challenging. A more effective approach is often reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers with pendent alkene functionalities. nih.gov This would result in a polymer with a polyalkane backbone and pendent 3-(P-tolyl)urea side chains.

Polycondensation Reactions : While this compound itself is not typically used in polycondensation, derivatives of it could be. For instance, if a second reactive group (e.g., an amine or carboxylic acid) were introduced onto the p-tolyl ring, the resulting bifunctional monomer could participate in polycondensation reactions to form polyureas or other related polymers. nih.gov

Post-Polymerization Modification : Polymers synthesized from the allyl group of this compound would feature pendent urea moieties. These functional side chains can be further modified. Additionally, the allyl groups themselves can be used as reactive sites for grafting other molecules onto a pre-formed polymer backbone via thiol-ene reactions, a common strategy in materials science. nih.govrsc.org

Advanced Theoretical and Computational Studies on 1 Allyl 3 P Tolyl Urea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to investigate the electronic properties of 1-Allyl-3-(P-tolyl)urea. Such studies for other urea (B33335) derivatives typically analyze the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). dergipark.org.tr These calculations help in understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Analysis of atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, would reveal the charge distribution across the molecule, highlighting the partial positive and negative charges on individual atoms.

Reaction Pathway Modeling and Transition State Analysis

For related compounds, computational modeling is used to explore potential reaction mechanisms, such as thermal rearrangements or decomposition pathways. For instance, studies on the rearrangement of allyl p-tolyl ether have utilized DFT to map the potential energy surface, locate transition states, and calculate activation energies. researchgate.net A similar approach for this compound could elucidate mechanisms of its synthesis or degradation. This involves identifying the reactant, product, and intermediate structures, and then locating the transition state (the highest energy point) connecting them. The calculated energy barrier would provide insight into the reaction kinetics.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. For urea-based compounds, MD simulations in various solvents (like water or organic solvents) can reveal how the molecule moves, rotates, and interacts with its environment. mdpi.com Key analyses would include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the molecule's compactness, and the analysis of hydrogen bonding patterns between the urea's N-H and C=O groups and solvent molecules. mdpi.com These simulations provide a picture of the molecule's behavior in a solution, which is crucial for understanding its physical and biological properties.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure validation. For urea derivatives, DFT calculations are effective in predicting vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr For example, theoretical calculations for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea have shown good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Applying these methods to this compound would allow for the theoretical prediction of its characteristic spectral peaks, aiding in its identification and structural characterization.

While the specific data for this compound is not available, the methodologies described are standard in the computational study of organic molecules and would form the basis of any future theoretical investigation into this compound.

Analytical Methodologies for Research on 1 Allyl 3 P Tolyl Urea and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Allyl-3-(P-tolyl)urea. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to map the precise connectivity of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the allyl, tolyl, and urea (B33335) moieties are expected. The allyl group typically presents a complex set of signals: a multiplet for the vinyl proton (-CH=), two signals for the terminal vinyl protons (=CH₂), and a doublet of triplets for the methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N). researchgate.net The aromatic protons of the p-tolyl group appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the tolyl group give rise to a singlet, while the N-H protons of the urea linkage appear as broad singlets whose chemical shifts can be solvent-dependent.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key resonances include the carbonyl carbon (C=O) of the urea group, which appears significantly downfield, typically in the range of 150-160 ppm. The carbons of the allyl group and the aromatic and methyl carbons of the p-tolyl group also show characteristic chemical shifts. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, which is particularly useful for complex derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Urea Derivatives Note: Data is based on analogous structures and predicted values for this compound.

| Functional Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| Urea NH (Tolyl side) | 8.0 - 9.0 (broad s) | N/A |

| Urea NH (Allyl side) | 6.0 - 7.0 (broad s) | N/A |

| Urea C =O | N/A | 155.0 - 158.0 |

| Allyl -N-C H₂- | 3.7 - 3.9 (m) | 43.0 - 45.0 |

| Allyl -C H=CH₂ | 5.7 - 5.9 (m) | 134.0 - 136.0 |

| Allyl -CH=C H₂ | 5.0 - 5.3 (m) | 115.0 - 117.0 |

| Tolyl Aromatic C H (ortho to NH) | 7.2 - 7.4 (d) | 120.0 - 122.0 |

| Tolyl Aromatic C H (meta to NH) | 7.0 - 7.2 (d) | 129.0 - 130.0 |

| Tolyl C -NH | N/A | 136.0 - 138.0 |

| Tolyl C -CH₃ | N/A | 130.0 - 132.0 |

| Tolyl -C H₃ | 2.2 - 2.4 (s) | 20.0 - 22.0 |

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition.

Using techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₄N₂O), the expected monoisotopic mass is approximately 190.1106 g/mol .

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. The fragmentation of N,N'-substituted ureas is often characterized by specific bond cleavages. nih.gov A common fragmentation pathway involves the cleavage of the C-N bond of the urea moiety, leading to the elimination of an isocyanate molecule (e.g., allyl isocyanate or p-tolyl isocyanate). nih.gov This results in characteristic fragment ions that can help differentiate positional isomers in more complex derivatives. nih.gov For example, cleavage could produce a fragment ion corresponding to the p-toluidine (B81030) radical cation (m/z ≈ 107) or other significant fragments resulting from the loss of the allyl or tolyl groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

| Protonated Molecule | [C₁₁H₁₅N₂O]⁺ | 191.12 | [M+H]⁺ |

| p-Tolyl isocyanate fragment | [C₈H₇NO]⁺ | 133.05 | Result of cleavage and rearrangement |

| p-Toluidine fragment | [C₇H₉N]⁺ | 107.07 | Result of C-N bond cleavage |

| Allyl isocyanate fragment | [C₄H₅NO]⁺ | 83.04 | Result of cleavage and rearrangement |

Infrared Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds.

Key characteristic absorptions for the urea functionality include:

N-H Stretching: A broad band, or a pair of bands, typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds. docbrown.inforesearchgate.net

C=O Stretching (Amide I band): A strong, sharp absorption peak is observed between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in the urea linkage. docbrown.inforesearchgate.net

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is found around 1550-1640 cm⁻¹. docbrown.info

The allyl and tolyl groups also produce distinct signals. The allyl group is identified by a C=C stretching vibration around 1640 cm⁻¹ (which may overlap with the Amide I band) and =C-H out-of-plane bending vibrations around 910-990 cm⁻¹. researchgate.net The p-tolyl group is evidenced by aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Urea (-NH) | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | Tolyl (Ar-H) | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Allyl (-CH₂-), Tolyl (-CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Urea (-C=O) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Urea (-NH) | 1550 - 1640 | Medium-Strong |

| C=C Stretch | Allyl, Aromatic | 1450 - 1640 | Medium-Variable |

| C-N Stretch | Urea (-C-N) | 1400 - 1460 | Medium |

| =C-H Bend | Allyl | 910 - 990 | Medium-Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For derivatives of this compound that can be grown as single crystals, this technique offers unambiguous proof of structure.

Table 4: Representative Crystallographic Data for a Substituted p-Tolyl Urea Derivative Data from the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3268(7) |

| b (Å) | 12.0004(8) |

| c (Å) | 12.1818(8) |

| β (°) | 111.458(3) |

| Hydrogen Bond Motif | N-H···O interactions forming molecular chains |

Chromatographic Methods for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic techniques are essential for the purification of this compound, the assessment of its purity, and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis. A reversed-phase C18 column is typically used, where the compound is eluted with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govgoogle.com Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the p-tolyl chromophore (e.g., ~254 nm). agriculturejournals.cz The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the disappearance of reactants and the appearance of the product. This allows for the determination of the optimal reaction time and conditions. Column chromatography, which operates on the same principles as TLC, is the standard method for purifying the crude product after synthesis. rsc.org

Table 5: A Typical HPLC Method for Purity Analysis of a Urea Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Future Perspectives and Emerging Research Avenues for 1 Allyl 3 P Tolyl Urea

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting the exploration of more environmentally benign alternatives. rsc.org Future research on 1-Allyl-3-(P-tolyl)urea is expected to focus on the development of novel and sustainable synthetic pathways that align with the principles of green chemistry.

One promising avenue is the utilization of carbon dioxide (CO₂) as a C1 building block. organic-chemistry.org This approach not only mitigates the use of toxic phosgene but also contributes to carbon capture and utilization. The direct synthesis of ureas from CO₂, amines, and other substrates under mild, catalytic conditions is a key area of investigation. springernature.comnih.gov For this compound, this would involve the reaction of p-toluidine (B81030), allylamine (B125299), and CO₂ mediated by a suitable catalyst.

Another sustainable approach involves the use of biomass-derived starting materials. Research into the conversion of biomass into valuable chemical intermediates that can be used to synthesize urea derivatives is gaining traction. This would involve identifying renewable sources for the allyl and p-tolyl moieties of the target molecule.

Furthermore, the development of catalyst-free and solvent-free reaction conditions presents a significant opportunity for sustainable synthesis. researchgate.netrsc.org Microwave-assisted organic synthesis, for instance, has shown promise in accelerating reactions and reducing energy consumption for the synthesis of urea derivatives. rsc.org "On-water" synthesis, which leverages the unique properties of water to promote organic reactions, is another green methodology being explored for the synthesis of unsymmetrical ureas. organic-chemistry.org

The table below summarizes some emerging sustainable synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| CO₂ as a C1 Source | Utilizes a renewable and abundant feedstock. | Reduces reliance on phosgene, carbon capture. organic-chemistry.orgspringernature.comnih.gov |

| Biomass-derived Feedstocks | Employs renewable starting materials. | Decreases fossil fuel dependence. |

| Catalyst-free Synthesis | Simplifies reaction setup and purification. | Avoids metal contamination in the final product. researchgate.net |

| Microwave-assisted Synthesis | Accelerates reaction rates. | Reduces energy consumption and reaction times. rsc.org |

| "On-water" Synthesis | Uses water as a green solvent. | Environmentally friendly, potential for unique reactivity. organic-chemistry.org |

Design of Advanced Catalytic Systems Based on Urea Ligands

The urea functional group, with its ability to form strong hydrogen bonds, is an attractive moiety for the design of ligands for catalysis. researchgate.net The N-H protons of the urea can act as hydrogen-bond donors, while the carbonyl oxygen can act as a hydrogen-bond acceptor. This dual functionality allows urea-based ligands to interact with substrates and metal centers, influencing the activity and selectivity of catalytic reactions.

For this compound, the presence of both an aryl (p-tolyl) and an alkyl (allyl) substituent on the urea nitrogen atoms provides a platform for tuning the steric and electronic properties of the ligand. Future research could explore the synthesis of transition metal complexes incorporating this compound or its derivatives as ligands. These catalytic systems could be investigated for a variety of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. researchgate.netnih.gov

A key area of interest is the development of bifunctional catalysts, where the urea moiety acts as a co-catalyst or a recognition site in conjunction with a metal center. researchgate.net The hydrogen-bonding capabilities of the urea can be exploited to pre-organize substrates, leading to enhanced reaction rates and selectivities. The allyl group on this compound also offers a site for further functionalization, allowing for the covalent attachment of the ligand to solid supports for heterogeneous catalysis.

The table below outlines potential catalytic applications for systems based on this compound ligands.

| Catalytic Application | Role of Urea Ligand | Potential Advantages |

| Cross-Coupling Reactions | Stabilizes metal center, influences selectivity. | Tunable electronic and steric properties. nih.gov |

| Asymmetric Catalysis | Chiral urea derivatives can induce enantioselectivity. | Access to enantiomerically enriched products. |

| Polymerization | Controls polymer chain growth and architecture. | Synthesis of polymers with defined properties. |

| Hydrogenation | Activates substrates through hydrogen bonding. | Enhanced catalytic activity and selectivity. researchgate.net |

Development of Functional Materials Utilizing Urea Architectures

The strong and directional hydrogen-bonding interactions of the urea group make it an excellent building block for the construction of functional materials with well-defined architectures. researchgate.net The self-assembly of urea derivatives can lead to the formation of supramolecular structures such as gels, liquid crystals, and polymers. researchgate.netjst.go.jp

This compound, with its combination of a rigid aromatic group and a flexible aliphatic chain, is a candidate for the formation of supramolecular materials. The interplay between the hydrogen bonding of the urea groups and the π-π stacking of the p-tolyl rings could lead to the formation of ordered assemblies. The allyl group provides a reactive handle for polymerization or post-assembly modification, enabling the creation of robust and functional materials.

An emerging area of research is the development of "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. The incorporation of photoresponsive or chemically sensitive moieties into the this compound structure could lead to the creation of materials with switchable properties.

Furthermore, the incorporation of urea functionalities into polymer backbones can lead to materials with enhanced mechanical properties and self-healing capabilities. rsc.org The reversible nature of the hydrogen bonds allows for the dissipation of energy and the reformation of the material after damage. Research into polyureas and other urea-containing polymers derived from monomers like this compound could lead to the development of advanced coatings, adhesives, and elastomers. acs.org

The table below highlights potential functional materials derived from this compound.

| Material Type | Key Structural Feature | Potential Applications |

| Supramolecular Gels | Self-assembled fibrillar networks. | Drug delivery, tissue engineering. jst.go.jp |

| Self-Healing Polymers | Reversible hydrogen-bonded crosslinks. | Coatings, adhesives, soft robotics. rsc.org |

| Functional Polymers | Polymerized allyl groups. | Membranes, sensors, catalysts supports. |

| Liquid Crystals | Anisotropic self-assembly. | Displays, optical devices. |

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. academicjournals.orgtandfonline.com In the context of this compound, computational modeling can provide valuable insights into several key areas.

Firstly, DFT calculations can be used to predict the conformational preferences and geometric parameters of the molecule. This information is crucial for understanding its self-assembly behavior and its interactions with other molecules. Computational studies can also elucidate the nature and strength of the hydrogen bonds formed by the urea moiety. scientific.net

Secondly, computational modeling can be used to investigate the reaction mechanisms of novel synthetic pathways. researchgate.net By calculating the energies of reactants, intermediates, and products, researchers can identify the most favorable reaction pathways and design more efficient synthetic strategies.

Thirdly, in the design of catalytic systems, DFT can be used to model the interaction of this compound-based ligands with metal centers and substrates. nih.gov This can help in understanding the factors that control catalytic activity and selectivity, and guide the design of more effective catalysts.

Finally, computational simulations can be employed to predict the bulk properties of materials derived from this compound. Molecular dynamics simulations, for example, can provide insights into the morphology and mechanical properties of supramolecular assemblies and polymers. researchgate.net This predictive capability can accelerate the discovery and development of new functional materials.

The table below summarizes the applications of computational chemistry in the study of this compound.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometric optimization, electronic structure analysis. | Molecular conformation, hydrogen bond strength, reactivity. academicjournals.orgtandfonline.com |

| Transition State Theory | Reaction mechanism investigation. | Activation energies, reaction pathways. researchgate.net |

| Molecular Docking | Ligand-protein/receptor interaction studies. | Binding affinities, interaction modes. |

| Molecular Dynamics (MD) | Simulation of bulk material properties. | Self-assembly behavior, mechanical properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-3-(p-tolyl)urea, and how can purity be optimized?

- Methodology : Urea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involving allyl isocyanate and p-toluidine under anhydrous conditions at 0–5°C can yield the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted amines or byproducts. Monitoring reaction progress with TLC and characterizing intermediates via H NMR ensures structural fidelity .

- Data Note : Solubility in polar solvents (e.g., methanol: 166 mg/mL, glycerol: 500 mg/mL) aids in purification .

Q. How is this compound characterized structurally and functionally?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXT/SHELXL programs) reveals bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions). Space group assignments (e.g., monoclinic P21/c) and unit cell parameters (e.g., Å, ) confirm packing arrangements .

- Spectroscopy : H/C NMR (CDCl₃ or DMSO-d₆) identifies allyl protons (δ 5.1–5.8 ppm) and urea NH signals (δ 8.2–8.5 ppm) .

Q. What are the solubility and stability considerations for this compound in experimental formulations?

- Methodology : Solubility profiles vary with solvent polarity. For aqueous stability, avoid prolonged exposure to heat or basic conditions, as urea derivatives may decompose into amines/CO₂. Daily preparation of urea-containing buffers (e.g., 8 M urea in 0.1 M phosphate, pH 8.0) minimizes degradation .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its supramolecular properties or bioactivity?

- Methodology : Hydrogen-bonded dimers (e.g., R₂²(8) motifs) stabilize the lattice and may enhance membrane permeability or receptor binding. Compare with analogs (e.g., 1-cyclohexyl-3-(p-tolyl)urea) to assess how allyl vs. cyclohexyl groups alter intermolecular interactions (e.g., van der Waals vs. H-bonding) .

- Data Contradiction : While allyl groups improve solubility, bulky substituents (e.g., cyclohexyl) may hinder crystallinity but enhance hydrophobic interactions in biological systems .

Q. What structure-activity relationship (SAR) trends are observed in urea derivatives targeting specific enzymes?

- Methodology :

- Modular Synthesis : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess inhibition potency (e.g., IC₅₀ shifts in complement system assays) .

- Computational Modeling : Docking studies (e.g., PyMOL) predict binding modes to active sites (e.g., serine proteases). Correlate with experimental IC₅₀ values to validate pharmacophore models .

Q. How can conflicting bioactivity data from different assay conditions be resolved?

- Methodology :

- Buffer Optimization : Test activity in urea-free vs. urea-containing buffers to rule out solvent interference (e.g., urea’s denaturing effects on enzymes) .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across replicates. For example, discrepancies in IC₅₀ for complement inhibition may arise from variations in serum source or urea decomposition byproducts .

Q. What formulation strategies mitigate solubility limitations for in vivo studies?

- Methodology :

- Deep Eutectic Solvents (DES) : Use urea-sorbitol DES (1:3.57 molar ratio) to enhance solubility while maintaining stability. Monitor ammonia byproducts (via acid titration) to avoid toxicity .

- Nanocarriers : Encapsulate the compound in PEGylated liposomes (e.g., 100 nm diameter, ζ-potential ±20 mV) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.